2H-Thiazolo[5,4-e]indazole
Description
Structure
3D Structure
Properties
CAS No. |
19546-91-9 |
|---|---|
Molecular Formula |
C8H5N3S |
Molecular Weight |
175.209 |
IUPAC Name |
2H-pyrazolo[3,4-g][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-3H,4H2 |
InChI Key |
DVHSORRUCWFVLS-UHFFFAOYSA-N |
SMILES |
C1N=C2C=CC3=NN=CC3=C2S1 |
Synonyms |
2H-Pyrazolo[3,4-g]benzothiazole(8CI,9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2h Thiazolo 5,4 E Indazole and Its Congeners
Strategies for the Construction of the Indazole Annulus within the 2H-Thiazolo[5,4-e]indazole Framework
The formation of the indazole core is a critical step in the synthesis of this compound. Various methods have been developed to construct this bicyclic system, often with a focus on controlling regioselectivity.
Regioselective N-Alkylation Approaches to 2H-Indazole Systems
The alkylation of indazoles can lead to a mixture of N-1 and N-2 substituted products. connectjournals.com The thermodynamic product is typically the N-1 isomer, while the N-2 isomer is often the kinetic product. connectjournals.com Achieving regioselectivity is crucial for the synthesis of specific isomers.
Studies have shown that the choice of base, solvent, and alkylating agent can significantly influence the regiochemical outcome of indazole N-alkylation. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for achieving high N-1 regioselectivity for a variety of C-3 substituted indazoles. beilstein-journals.orgresearchgate.net Conversely, employing indazoles with electron-withdrawing groups at the C-7 position, such as nitro or carboxylate groups, can lead to excellent N-2 regioselectivity. researchgate.net The steric and electronic properties of substituents on the indazole ring play a significant role in directing the alkylation to either the N-1 or N-2 position. beilstein-journals.orgresearchgate.net
Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles
| Indazole Substituent | Alkylating Agent | Base/Solvent | Major Isomer | Reference |
|---|---|---|---|---|
| 3-Carboxymethyl | Alkyl bromide | NaH/THF | >99% N-1 | beilstein-journals.org |
| 3-tert-Butyl | Alkyl bromide | NaH/THF | >99% N-1 | beilstein-journals.org |
| 7-NO2 | Alkylating reagent | NaH/THF | ≥96% N-2 | researchgate.net |
| 7-CO2Me | Alkylating reagent | NaH/THF | ≥96% N-2 | researchgate.net |
Cyclization Reactions for Indazole Ring Formation (e.g., Davis-Beirut Reaction)
The Davis-Beirut reaction is a powerful and versatile method for the synthesis of 2H-indazoles from readily available starting materials. wikipedia.org This reaction involves the N,N-bond forming heterocyclization of a nitro-imine intermediate. aub.edu.lb The process is typically carried out under basic conditions and is known for its use of inexpensive reagents and avoidance of toxic metals. wikipedia.org
The reaction can be initiated from o-nitrobenzaldehydes or o-nitrobenzyl bromides. wikipedia.orgresearchgate.net For the synthesis of thiazolo-fused indazoles, a common strategy involves the reaction of an o-nitrobenzaldehyde with an S-trityl-protected primary aminothiol (B82208) alkane. wikipedia.orgresearchgate.net Subsequent deprotection of the trityl group followed by treatment with a base like potassium hydroxide (B78521) in methanol (B129727) triggers the Davis-Beirut reaction to form the desired thiazolo-2H-indazole. wikipedia.orgresearchgate.net This methodology has been successfully applied to synthesize thiazolo-, thiazino-, and thiazepino-2H-indazoles. researchgate.net
The mechanism of the Davis-Beirut reaction in a basic medium is proposed to start with the formation of a carbanion from a N-substituted 2-nitrobenzylamine, which then leads to the formation of a highly reactive nitroso imine intermediate that undergoes cyclization. wikipedia.orgaub.edu.lb
Transition Metal-Catalyzed Intramolecular Cyclizations for Indazole Scaffolds
Transition metal catalysis has emerged as a highly effective strategy for the synthesis of indazole derivatives, offering mild reaction conditions and broad functional group tolerance. iosrjournals.org Palladium-catalyzed intramolecular C-N bond formation is a prominent method for constructing the indazole ring. acs.org
For example, the synthesis of 3-substituted 1H-indazoles has been achieved through the palladium-catalyzed cyclization of N-tosylhydrazones. acs.org Rhodium catalysts have also been employed in the synthesis of indazoles. Rh(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters provides a route to 3-acyl-2H-indazoles. nih.gov Furthermore, rhodium(III)-catalyzed intermolecular C-H amination and N-N bond formation of ketoxime ethers with sulfonamides can yield indazole derivatives. nih.gov
Recent advancements have also focused on developing metal-free conditions for indazole synthesis to address the cost and toxicity associated with transition metals. iosrjournals.org
Synthetic Routes to the Thiazole (B1198619) Moiety for Fusion to the Indazole Core
The thiazole ring is a key component of the this compound scaffold. Its synthesis can be achieved through various classical and modern annulation methods.
Classical and Modern Thiazole Annulation Methods (e.g., Hantzsch, Gabriel, Cook-Heilborn Variants)
Hantzsch Thiazole Synthesis: This is one of the most well-known and widely used methods for thiazole synthesis. encyclopedia.pubchemicalbook.com It involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). encyclopedia.pubchemicalbook.com The reaction is versatile, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5. encyclopedia.pub However, traditional Hantzsch synthesis can suffer from drawbacks such as harsh reaction conditions and long reaction times. analis.com.my
Gabriel Thiazole Synthesis: This method involves the cyclization of α-acylaminoketones with phosphorus pentasulfide to produce 2,5-disubstituted thiazoles. encyclopedia.pubanalis.com.my The reaction typically requires heating. analis.com.my
Cook-Heilborn Thiazole Synthesis: This synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com The mechanism involves a nucleophilic attack of the α-aminonitrile's nitrogen on the carbon of carbon disulfide, followed by cyclization. wikipedia.org
Table 2: Overview of Classical Thiazole Syntheses
| Synthesis Method | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Hantzsch | α-Haloketone, Thioamide/Thiourea | Substituted Thiazoles | encyclopedia.pubchemicalbook.com |
| Gabriel | α-Acylaminoketone, Phosphorus Pentasulfide | 2,5-Disubstituted Thiazoles | encyclopedia.pubanalis.com.my |
| Cook-Heilborn | α-Aminonitrile, Carbon Disulfide/Dithioacid | 5-Aminothiazoles | wikipedia.orgpharmaguideline.com |
Environmentally Benign and Green Chemistry Approaches for Thiazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly methods for thiazole synthesis to address the shortcomings of traditional approaches. bepls.comresearchgate.net These "green" methods often involve multi-component reactions in a single pot, the use of recyclable catalysts, green solvents like water, and energy-efficient techniques such as microwave irradiation and ultrasound-mediated synthesis. bepls.comresearchgate.netbohrium.com
For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of thiazole derivatives. encyclopedia.pub Catalyst-free methods, such as the reaction of dithiocarbamates with α-halocarbonyl compounds in water, have also been reported to produce thiazoles in good yields. bepls.com The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction medium for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea is another example of a more sustainable approach. bepls.com These green strategies offer advantages in terms of reduced waste, lower energy consumption, and simpler purification processes. researchgate.netresearchgate.net
Convergent and Divergent Strategies for the Fusion of Thiazole and Indazole Rings to Yield this compound
The construction of the this compound core relies on chemical strategies that efficiently form the requisite carbon-sulfur and carbon-nitrogen bonds to fuse the thiazole ring onto a pre-existing or concurrently formed indazole system.
Tandem and cascade reactions offer an elegant and efficient approach to complex molecules like this compound from simpler starting materials in a single operation, which minimizes waste and improves atom economy. A key example of such a pathway is the Davis-Beirut reaction. nih.govacs.orgacs.orgnih.govescholarship.org This reaction facilitates the synthesis of various thiazolo-, thiazino-, and thiazepino-2H-indazoles. nih.govacs.org
The process typically begins with the reaction of an o-nitrobenzaldehyde with an S-trityl-protected aminothioalkane. nih.govacs.org This forms an N-(2-nitrobenzyl)(tritylthio)alkylamine intermediate. Subsequent deprotection of the trityl group using trifluoroacetic acid (TFA), followed by treatment with an aqueous base like potassium hydroxide in methanol, initiates the cascade. nih.govescholarship.org This sequence involves the in-situ generation of a reactive nitroso intermediate which undergoes an N-N bond-forming heterocyclization to yield the final fused 2H-indazole product. acs.orgnih.govescholarship.org This method is robust and allows for the construction of diverse fused indazole derivatives. acs.orgnih.gov
Another notable tandem process involves the base-catalyzed reaction of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides. This reaction proceeds through a tandem sequence of carbon-carbon and subsequent nitrogen-nitrogen bond formations to quantitatively yield 2H-indazole 1-oxides under mild conditions. nih.gov These oxides can then be deoxygenated using reagents like triphenylphosphine (B44618) to afford the final 2H-indazole derivatives. nih.gov
A convenient one-pot approach has also been developed for synthesizing 2-aminothiazolo[5,4-e]indazoles with high yields (up to 94%). nih.gov This method offers a significant advantage over previously reported multi-step syntheses. nih.gov The reaction can start from an indazole core, which is first halogenated at the C-3 position. For instance, chlorination of an indazole derivative with N-chlorosuccinimide (NCS) yields the 3-chloroindazole. nih.gov This intermediate then reacts with potassium thiocyanate (B1210189) to afford the corresponding 2-aminothiazolo[5,4-e]indazole in excellent yield. nih.gov
Table 1: Examples of Tandem/Cascade Syntheses of Fused 2H-Indazoles
| Starting Materials | Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|---|
| o-Nitrobenzaldehyde, 2-(Tritylthio)ethanamine | Davis-Beirut Reaction | 7,8-Dihydro-thiazolo[3,2-b]indazole | 84 | nih.govacs.org |
| 6-Nitropiperonal, 4-(Tritylthio)butan-1-amine | Davis-Beirut Reaction | 7,8,9,10-Tetrahydro- acs.orgnih.govdioxolo[4,5-f] acs.orgnih.govthiazepino[3,2-b]indazole | 73 | acs.org |
| Indazole-derivative, NCS, KSCN | One-pot Halogenation/Cyclization | 2-Aminothiazolo[5,4-e]indazole derivative | 90 | nih.gov |
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to combine three or more reactants in a single pot to form a complex product, adhering to the principles of green chemistry through high atom economy and operational simplicity. nih.govresearchgate.net
A notable MCR for the synthesis of 2H-indazoles involves the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org In this process, copper(I) oxide nanoparticles (Cu₂O-NP) have been used as an efficient catalyst under ligand-free conditions in a green solvent like polyethylene glycol (PEG 300). organic-chemistry.org The catalyst is crucial for facilitating the formation of both C-N and N-N bonds required for the indazole ring system. organic-chemistry.org This strategy demonstrates broad substrate scope and high tolerance for various functional groups. organic-chemistry.org While this specific MCR builds the 2H-indazole core, its output can serve as a key intermediate for subsequent fusion with a thiazole ring to afford the target this compound.
More directly, an innovative "one-pot" method using multiple components has been developed to produce substituted 2H-indazole analogues. nih.gov This process can start with the synthesis of functionalized 3-bromo-4-((methylthio)methyl) derivatives, which are then used in a palladium-catalyzed reaction with a hydrazine (B178648) to yield 2-H-indazole derivatives with yields up to 80%. nih.gov
Table 2: Multi-Component Reaction for the Synthesis of 2H-Indazole Scaffolds
| Components | Catalyst/Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromobenzaldehydes, Primary amines, Sodium azide | Cu₂O-NP / PEG 300 | 2H-Indazole derivatives | High | organic-chemistry.org |
Once the core this compound scaffold is assembled, its chemical properties can be fine-tuned through various functional group transformations. These late-stage modifications are crucial for developing libraries of compounds for structure-activity relationship studies. nih.gov
A common starting point for such modifications is the 2-amino group on the thiazole ring. For example, 2-aminothiazolo[5,4-e]indazoles can undergo nucleophilic acyl substitution with chloroacetyl chloride. nih.gov This reaction, typically performed in THF at room temperature, readily affords the corresponding 2-(chloroacetamido)thiazolo[5,4-e]indazole derivatives in very good yields (76–87%). nih.gov
These chloroacetamide derivatives are versatile building blocks for further diversification. The chloro substituent can be displaced by various nucleophiles. nih.gov For instance, reaction with carbazole (B46965) in the presence of sodium hydride (NaH) in a DMF/THF mixture leads to the formation of carbazolo-thiazolo[5,4-e]indazole derivatives in yields of 66–77%. nih.gov
Another powerful functionalization strategy involves the conversion of a substituent on the indazole ring into an azide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click reaction". nih.gov For this, a chloro-substituted thiazolo[5,4-e]indazole can be converted to its azido (B1232118) derivative using sodium azide. This azido intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst (e.g., generated from CuSO₄ and sodium ascorbate) to furnish triazole-thiazolo[5,4-e]indazole derivatives in high yields (80-87%). nih.gov Fused 2H-indazoles can also be modified through palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. acs.orgresearchgate.net
Table 3: Functional Group Transformations on the this compound Scaffold
| Starting Material | Reagent(s) | Transformation | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminothiazolo[5,4-e]indazole | Chloroacetyl chloride | Acylation | 2-(Chloroacetamido)thiazolo[5,4-e]indazole | 76-87 | nih.gov |
| 2-(Chloroacetamido)thiazolo[5,4-e]indazole | Carbazole, NaH | Nucleophilic Substitution | Carbazolo-thiazolo[5,4-e]indazole derivative | 66-77 | nih.gov |
Chemical Reactivity and Transformational Chemistry of 2h Thiazolo 5,4 E Indazole
Electrophilic and Nucleophilic Substitution Reactions on the 2H-Thiazolo[5,4-e]indazole Nucleus
The this compound core exhibits reactivity towards both electrophilic and nucleophilic reagents, allowing for the introduction of various functional groups. The indazole portion of the fused system is susceptible to electrophilic substitution, particularly at the C-3 position. For instance, chlorination of the indazole core can be achieved using N-chlorosuccinimide (NCS), affording a C-3 chlorinated derivative. nih.gov However, attempts to introduce a bromine atom at the same position using N-bromosuccinimide (NBS) were unsuccessful, with the bromo substituent acting as a leaving group and resulting in the non-substituted product. nih.gov
Nucleophilic substitution reactions are also a key feature of the chemistry of this compound derivatives. The 2-amino group on the thiazole (B1198619) ring can readily undergo nucleophilic acyl substitution. For example, reaction of 2-aminothiazolo[5,4-e]indazoles with chloroacetyl chloride in tetrahydrofuran (B95107) (THF) at room temperature yields the corresponding acetamide (B32628) derivatives in high yields (76–87%). nih.govacs.org These acetamide derivatives serve as valuable building blocks for further modifications. The chloroacetamide moiety can undergo subsequent nucleophilic substitution, as demonstrated by the reaction with carbazole (B46965) in the presence of sodium hydride (NaH) in a DMF/THF mixture to produce carbazolo-thiazolo[5,4-e]indazole derivatives in good yields (66–77%). nih.govacs.org
The following table summarizes key substitution reactions on the this compound nucleus:
| Reaction Type | Reagent(s) | Position of Substitution | Product | Yield (%) |
| Electrophilic Chlorination | N-chlorosuccinimide (NCS) | C-3 | 3-chloro-2H-Thiazolo[5,4-e]indazol-2-amine | 58 |
| Nucleophilic Acyl Substitution | Chloroacetyl chloride, THF | 2-amino group | 2-(chloroacetamido)-2H-Thiazolo[5,4-e]indazole derivatives | 76-87 |
| Nucleophilic Substitution | Carbazole, NaH, DMF/THF | Chloroacetamide side chain | Carbazolo-thiazolo[5,4-e]indazole derivatives | 66-77 |
Ring Opening and Rearrangement Pathways of Fused 2H-Indazole Systems
Fused 2H-indazole systems, including the this compound scaffold, can undergo ring-opening reactions when treated with certain reagents. nih.govresearchgate.net For instance, fused 2H-indazoles can be converted to indazolones upon treatment with nucleophiles or electrophiles. nih.govresearchgate.net
A specific example of a ring-opening and subsequent rearrangement process involves oxazolino-2H-indazoles, which are structurally related to the thiazolo-fused systems. The reaction of an oxazolino-2H-indazole with propargyl bromide initiates a ring-opening of the oxazole (B20620) ring to form an N1-(propargyl)-N2-(2-bromoethyl)-disubstituted indazolone. nih.gov This intermediate then undergoes further transformations, including an intramolecular cycloaddition, to yield a novel triazolotriazepinoindazolone heterocyclic system. nih.gov This demonstrates a pathway where the fused ring is opened and the resulting intermediate is utilized to construct a more complex fused system.
Pericyclic Reactions and Cycloaddition Chemistry Involving this compound Intermediates
The 2H-indazole core and its fused derivatives can participate in pericyclic reactions, particularly cycloaddition reactions, which are powerful tools for constructing complex molecular architectures. libretexts.orglibretexts.org While specific examples directly involving this compound in pericyclic reactions are not extensively detailed in the provided search results, the reactivity of related systems provides insight into potential transformations.
One relevant example is the [3 + 2] dipolar cycloaddition of sydnones with arynes to synthesize 2H-indazoles. acs.org This method allows for the rapid and efficient construction of the 2H-indazole core. Furthermore, the resulting halogenated products can be further diversified using palladium-catalyzed coupling reactions. acs.org
Thiazolo[3,4-b]indazole-2,2-dioxides, which are isomers of the target compound, have been utilized as precursors for benzodiazafulvenium methides. These reactive intermediates can undergo pericyclic reactions such as [8π+2π] cycloadditions with N-substituted maleimides to afford new 1H-indazoles. researchgate.net This highlights the potential of fused thiazolo-indazole systems to act as masked dipoles in cycloaddition chemistry. acs.org
Another related transformation involves the intramolecular azide-alkyne 1,3-dipolar cycloaddition (IAAC). nih.gov As mentioned in the previous section, the ring-opening of an oxazolino-2H-indazole with propargyl bromide generates an intermediate containing both an azide (B81097) and an alkyne functionality. This intermediate then undergoes an uncatalyzed intramolecular cycloaddition to form a triazole ring fused to a triazepine and an indazolone. nih.gov
Advanced Functionalization Strategies for this compound Derivatives (e.g., Cross-Coupling Reactions)
Modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, offer powerful strategies for the advanced functionalization of the 2H-indazole scaffold and its derivatives. rsc.orgresearchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for the arylation of the indazole core. nih.gov For instance, 3-bromo-2H-indazoles can be successfully coupled with various arylboronic acids under classical Suzuki-Miyaura conditions to afford 3-aryl-2H-indazoles in moderate to excellent yields. nih.gov This strategy has been employed in the synthesis of di(het)arylated indazoles. nih.gov
The Sonogashira reaction, another palladium-catalyzed cross-coupling method, can also be used for the late-stage modification of 2H-indazoles. nih.govresearchgate.net Additionally, direct C-H functionalization has emerged as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives. rsc.orggrowingscience.com This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C-H activation or radical pathways. rsc.org
The following table provides examples of advanced functionalization strategies applied to indazole systems, which are applicable to this compound derivatives:
| Reaction Type | Catalyst/Reagents | Position of Functionalization | Product Type |
| Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acid | C-3 | 3-Aryl-2H-indazoles |
| Sonogashira Coupling | Pd catalyst, Terminal alkyne | Various | Alkynylated indazoles |
| Direct C-H Arylation | Pd catalyst, Aryl halide | C-3 | 3-Aryl-2H-indazoles |
| Direct C-H Cyanation | Rh(III) catalyst, N-Cyano-N-phenyl-p-toluenesulfonamide | Ortho C2' of phenyl group | Ortho-cyanated phenylindazoles |
These advanced functionalization strategies provide a versatile toolkit for the synthesis of a diverse library of this compound derivatives with tailored properties.
Theoretical and Computational Investigations of 2h Thiazolo 5,4 E Indazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of heterocyclic systems like 2H-Thiazolo[5,4-e]indazole. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.
DFT studies, often employing basis sets like B3LYP/6-311G(d,p), are used to optimize the molecular geometry and calculate key electronic parameters. researchgate.netresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. chimicatechnoacta.ru For instance, in related thiazole (B1198619) derivatives, these calculations have been used to understand their reactivity and potential as corrosion inhibitors. chimicatechnoacta.ruresearchgate.net
Furthermore, DFT can be used to compute various molecular properties that describe reactivity, such as ionization potential, electron affinity, chemical potential, hardness, softness, and electrophilicity index. chimicatechnoacta.ru These parameters offer a quantitative measure of the molecule's electronic behavior. For example, a higher softness value, which is inversely related to the HOMO-LUMO gap, often correlates with increased inhibition efficiency in corrosion studies. chimicatechnoacta.ru
| Quantum Chemical Parameter | Significance | Typical Application |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Electron-donating ability | Predicting reaction sites for electrophilic attack |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Electron-accepting ability | Predicting reaction sites for nucleophilic attack |
| HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and kinetic stability | Assessing molecular stability and reactivity |
| Ionization Potential (I) | Energy required to remove an electron | Related to EHOMO |
| Electron Affinity (A) | Energy released upon gaining an electron | Related to ELUMO |
| Chemical Hardness (η) | Resistance to change in electron distribution | (I-A)/2 |
| Chemical Softness (S) | Reciprocal of hardness | 1/η |
| Electrophilicity Index (ω) | Propensity to accept electrons | μ2/2η (where μ is chemical potential) |
Computational Studies on Tautomeric Equilibria and Isomeric Stability of this compound
The indazole ring system is known to exhibit annular tautomerism, primarily between the 1H- and 2H-forms. beilstein-journals.orgbeilstein-journals.orgx-mol.com Computational studies are essential for determining the relative stabilities of these tautomers and understanding the factors that influence the equilibrium.
For the parent indazole, the 1H-tautomer is generally found to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgbeilstein-journals.orgaustinpublishinggroup.comresearchgate.net Theoretical calculations have quantified this energy difference. austinpublishinggroup.com However, substitutions on the indazole ring can influence this equilibrium, and in some cases, the 2H-tautomer can become more stable. austinpublishinggroup.com
In the context of this compound, computational methods can predict the most stable tautomeric form by calculating the ground-state energies of the possible isomers. These calculations can be performed in the gas phase and in different solvents to account for environmental effects. austinpublishinggroup.com Understanding the predominant tautomeric form is critical, as it dictates the molecule's chemical reactivity, spectroscopic signature, and biological interactions. For instance, the position of the N-H proton can significantly affect hydrogen bonding capabilities and interactions with biological targets. clockss.org
Molecular Docking Simulations for Interaction Mechanism Prediction with Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govacs.org This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.
For derivatives of the thiazolo[5,4-e]indazole scaffold, molecular docking studies have been employed to predict their binding affinity and interaction patterns with various biological targets. For example, studies on related thiazoloindazole derivatives have explored their potential as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of Alzheimer's disease. nih.govacs.org Docking simulations can reveal key interactions, such as hydrogen bonds and π-stacking, between the ligand and the amino acid residues in the active site of the target protein. nih.gov
These simulations guide the rational design of new derivatives with improved binding affinity and selectivity. nih.govacs.org For example, based on docking predictions, modifications can be made to the thiazolo[5,4-e]indazole core to enhance interactions with specific residues in the target's binding pocket. nih.govacs.org
| Target Protein | Therapeutic Area | Key Interacting Residues (Example) | Predicted Interaction Type |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Trp84, Tyr334 | π-π stacking, Hydrogen bonds |
| Myeloperoxidase (MPO) | Inflammatory Diseases | His262, Arg424 | Hydrogen bonds, Hydrophobic interactions |
| SARS-CoV-2 Main Protease (MPro) | COVID-19 | His41, Met49, Met165 | π-stacking, S/π interactions nih.gov |
| FLT3 Kinase | Acute Myeloid Leukemia (AML) | Cys694, Leu616 | Hydrogen bonds, van der Waals interactions |
| VEGFR-2 | Cancer (Angiogenesis) | Asp1046, Lys868 | Hydrogen bonds nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of this compound Ligands
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.netmdpi.com MD simulations are used to assess the stability of the ligand-receptor complex, analyze conformational changes, and study the dynamics of the binding process.
For ligands based on the this compound scaffold, MD simulations can validate the binding poses predicted by docking and provide a more detailed understanding of the interaction dynamics. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can identify key residues that are consistently involved in the interaction. nih.gov The stability of the complex over the simulation time is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms.
MD simulations are also valuable for conformational analysis of the ligand itself, exploring the different shapes it can adopt in solution. This information is crucial for understanding its flexibility and how it might present itself to a binding site.
In Silico Prediction of Molecular Properties and Scaffold Design Parameters (e.g., Lipinski's Rule of Five Adherence)
In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.govekb.eg One of the most well-known guidelines for predicting drug-likeness is Lipinski's Rule of Five. lindushealth.comacs.org This rule provides a set of simple molecular descriptors that can help to identify compounds with a higher probability of being orally bioavailable.
The parameters for Lipinski's Rule of Five are:
Molecular weight ≤ 500 Daltons lindushealth.com
Log P (octanol-water partition coefficient) ≤ 5 lindushealth.com
No more than 5 hydrogen bond donors lindushealth.com
No more than 10 hydrogen bond acceptors lindushealth.com
Exploration of Mechanistic Biological Activities and Non Traditional Applications of 2h Thiazolo 5,4 E Indazole
In Vitro Mechanistic Investigations of Enzyme Inhibition by 2H-Thiazolo[5,4-e]indazole Derivatives
Derivatives of the this compound core have been the subject of extensive research as inhibitors of various enzymes critical to disease pathways. These investigations provide insight into their mechanisms of action at a molecular level.
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a key strategy in the management of Alzheimer's disease. acs.org Several thiazolo[5,4-e]indazole derivatives have been designed and evaluated as potent AChE inhibitors. nih.gov Molecular docking studies have been employed to understand the binding interactions of these derivatives with the AChE active site. acs.orgnih.gov
In one study, two series of compounds were synthesized based on the thiazolo[5,4-e]indazole core: one incorporating a triazole moiety and the other a carbazole (B46965) moiety. acs.org The synthesis was guided by computational predictions of their binding affinity. acs.org The resulting derivatives demonstrated significant AChE inhibitory activity, with some compounds exhibiting IC₅₀ values below 1.0 μM. Notably, derivative Tl45b , which features a bis(trifluoromethyl)phenyl-triazolyl group, was identified as a superior AChE inhibitor with an IC₅₀ of 0.071 ± 0.014 μM. acs.org This activity surpassed that of donepezil, a standard drug used for Alzheimer's treatment. acs.org Structure-activity relationship (SAR) analysis revealed that derivatives with the bis(trifluoromethyl)phenyl-triazolyl substituent were more potent than those with the more rigid carbazolyl group. acs.org
Table 1: Acetylcholinesterase (AChE) Inhibition by Thiazolo[5,4-e]indazole Derivatives
| Compound | Description | AChE IC₅₀ (µM) | Source |
| Tl45b | Thiazolo[5,4-e]indazole with bis(trifluoromethyl)phenyl-triazolyl moiety | 0.071 ± 0.014 | acs.org |
| Thiazoloindazole-based 6b core derivatives | General series | < 1.0 | acs.org |
| Indazole-based thiadiazole hybrids | Structurally related inhibitors | 0.86 - 26.73 | nih.gov |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. google.com The indazole scaffold is a component of several kinase inhibitors. austinpublishinggroup.com Derivatives of thiazolo[5,4-e]indazole and related structures have been investigated for their ability to inhibit various kinases.
For instance, a new tetracyclic ring system structurally related to the thiazolo[5,4-e]indazole core has shown potent antiproliferative activity by inhibiting FMS-like tyrosine kinase 3 (FLT3). researchgate.net These compounds, which possess features of type-II kinase inhibitors similar to quizartinib, were particularly effective against cell lines expressing the constitutively activated FLT3/ITD mutant. researchgate.net In an in vivo mouse model, one such compound, 9c , significantly reduced tumor growth at low doses (1–3 mg/kg). researchgate.net Other related indazole derivatives have been tested as inhibitors of VEGFR-2, cyclin-dependent kinase 1 (CDK1), EGFR, and HER2 protein tyrosine kinases. austinpublishinggroup.comrsc.org Furthermore, newly synthesized indazole-sulfonamides have demonstrated potent activity against various cancer cell lines, with molecular docking and dynamics simulations suggesting strong and stable binding to kinases like JAK3 and ROCK1. mdpi.com
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. unipd.it Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. unipd.itnih.gov A series of nih.govdrugbank.comthiazolo[4,5-e]isoindoles, which are structural isomers of the thiazolo[5,4-e]indazole system, have been identified as potent inhibitors of tubulin polymerization. unipd.it These compounds bind to the colchicine (B1669291) site on β-tubulin, leading to microtubule depolymerization. unipd.it This action disrupts the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent programmed cell death. unipd.itresearchgate.net The lead compound from this series, 11g , has been shown to induce apoptosis in HeLa cells through the mitochondrial pathway. unipd.itresearchgate.net
Table 2: Tubulin Polymerization Inhibition by Related Thiazole (B1198619) Derivatives
| Compound Class | Mechanism | Cellular Effect | Source |
| nih.govdrugbank.comThiazolo[4,5-e]isoindoles | Inhibit tubulin polymerization by binding to the colchicine site | G2/M cell cycle arrest, Apoptosis | unipd.it |
| Trimethoxyphenyl-arylthiazoles | Inhibit tubulin polymerization | Potent antiproliferative effects (subnanomolar IC₅₀) | unipd.it |
| Thiazol-5(4H)-ones | Inhibit tubulin polymerization, targeting colchicine site | Antiproliferative activity (IC₅₀ range: 2.89 to 9.29 μM), G2/M arrest, Apoptosis | nih.gov |
Studies on Molecular Target Binding and Receptor Affinity Profiles of this compound Analogues
The versatility of the 2H-indazole scaffold extends to its interaction with various G-protein coupled receptors (GPCRs) and other molecular targets involved in neurological and psychiatric disorders. austinpublishinggroup.com
Imidazoline (B1206853) I2 Receptor Affinity
The imidazoline I2 receptor is implicated in a variety of conditions, including psychiatric disorders and neurodegenerative diseases. austinpublishinggroup.com A series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles, known as indazim derivatives, have been synthesized and shown to possess high affinity for this receptor. researchgate.netnih.gov These compounds were developed through the regiospecific heteroalkylation of indazoles. nih.gov Radioligand binding assays confirmed their affinity for I2 receptors. researchgate.netnih.gov One derivative, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole (4-Cl-indazim) , demonstrated remarkable selectivity, with a 3076-fold higher affinity for I2 imidazoline receptors compared to α2-adrenergic receptors. researchgate.netnih.gov This high selectivity makes it a valuable chemical tool for studying the specific functions of the I2 receptor. researchgate.netnih.gov
5-HT1A Receptor Affinity
The serotonin (B10506) 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. Research has shown that 2H-indazoles can act as potent ligands for 5-HT1A receptors. researchgate.net Some derivatives, such as certain 7-oxo-7H-thiazolo[5,4-e]indol-8-ylmethyl compounds, exhibit affinity for 5-HT1A receptors, functioning as partial agonists. drugbank.com The affinity of these compounds is often evaluated alongside other receptors, like the dopamine (B1211576) D₂ and serotonin 5-HT₂ₐ receptors, to build a comprehensive profile for potential use as multi-target antipsychotics. nih.gov
Table 3: Receptor Affinity of 2H-Indazole Analogues
| Compound / Class | Target Receptor | Finding | Source |
| 4-Cl-indazim | Imidazoline I₂ | Highly selective ligand with 3076-fold higher affinity for I₂ vs. α₂-adrenergic receptors. | researchgate.net, nih.gov |
| 2H-Indazoles | 5-HT₁ₐ | Potent affinity for the receptor. | researchgate.net |
| 7-oxo-7H-thiazolo[5,4-e]indol-8-ylmethyl derivatives | 5-HT₁ₐ | Partial agonist activity. | drugbank.com |
Cellular Activity Studies of this compound Derivatives in In Vitro Systems
The inhibitory effects of this compound derivatives on enzymes and molecular targets translate into measurable activities at the cellular level. These studies are crucial for validating their therapeutic potential.
Derivatives based on the related researchgate.netdrugbank.comoxazolo[5,4-e]indazole and nih.govdrugbank.comthiazolo[4,5-e]isoindole systems have demonstrated potent antiproliferative activity against a wide range of human tumor cell lines. researchgate.net For example, one derivative of researchgate.netdrugbank.comoxazolo[5,4-e]indazoles, 13t , showed growth-inhibitory activity against all 54 human tumor cell lines in the National Cancer Institute (NCI) panel, generally at low micromolar concentrations. researchgate.net Similarly, derivatives of nih.govdrugbank.comthiazolo[4,5-e]isoindoles inhibit tumor cell proliferation at micromolar to submicromolar concentrations. unipd.it
The mechanism of this antiproliferative action is often linked to the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis. unipd.itresearchgate.net For example, the most active nih.govdrugbank.comthiazolo[4,5-e]isoindole derivative, 11g , was confirmed to arrest the cell cycle and trigger apoptosis in HeLa cancer cells. unipd.itresearchgate.net In another study, new indazole-sulfonamides showed potent anticancer activity against A-549 (lung), MCF-7 (breast), and Hs-683 (brain) cancer cell lines, with IC₅₀ values ranging from 0.1 to 1 μM, which is comparable or superior to reference drugs like 5-fluorouracil (B62378) and etoposide. mdpi.com
Table 4: In Vitro Cellular Activity of Thiazoloindazole-Related Derivatives
| Compound/Class | Cell Line(s) | Activity | IC₅₀ / Concentration | Source |
| Compound 13t ( researchgate.netdrugbank.comoxazolo[5,4-e]indazole) | NCI 54-cell line panel | Growth inhibition | Low micromolar | researchgate.net |
| Compound 11g ( nih.govdrugbank.comthiazolo[4,5-e]isoindole) | HeLa | Cell cycle arrest (G2/M), Apoptosis | Micromolar-submicromolar | unipd.it, researchgate.net |
| Indazole-sulfonamides (9, 10, 13) | A-549, MCF-7, Hs-683 | Anticancer activity | 0.1 - 1 µM | mdpi.com |
| FLT3 Kinase Inhibitors | MOLM-13, MV4-11 | Antiproliferative activity, Cell cycle arrest (G1), Apoptosis | Not specified | researchgate.net |
Potential Applications of this compound in Materials Science and Dye Chemistry
Beyond its biological applications, the fused heterocyclic structure of the thiazoloindazole family suggests potential uses in materials science, particularly in the development of functional dyes and organic semiconductors. The thiazolo[5,4-d]thiazole (B1587360) core, a related electron-deficient system, is noted for its high oxidative stability and rigid, planar structure, which facilitates efficient intermolecular π–π stacking. rsc.org These are desirable features for materials used in organic electronics. rsc.org This has sparked interest in using such molecules in organic photovoltaics. rsc.org
Specifically, thiazolo[5,4-d]thiazole-based organic sensitizers have been developed for use in dye-sensitized solar cells (DSSCs). rsc.org These dyes exhibit strong absorption of visible light, a key requirement for efficient solar energy conversion. rsc.org In a related area, complex systems like 2-methyl-indolo(3,2-b)thiazolo(5,4-d)quinoxalines have been used to synthesize various cyanine (B1664457) dyes. ucj.org.ua The absorption maxima of these dyes can be tuned by changing the substituents on the indole (B1671886) ring nitrogen. ucj.org.ua These dyes also show a significant bathochromic (red) shift in their absorption in acidic environments, suggesting potential as pH-sensitive colorimetric sensors. ucj.org.ua While direct studies on this compound for these applications are less common, the properties of these closely related structures highlight a promising avenue for future research into novel materials.
Conclusions and Future Directions in 2h Thiazolo 5,4 E Indazole Research
Synthesis and Reactivity Advancements for 2H-Thiazolo[5,4-e]indazole
Recent progress in synthetic organic chemistry has led to more efficient and versatile methods for constructing the this compound core and its derivatives. A notable advancement is the development of a convenient one-pot approach for synthesizing 2-aminothiazolo[5,4-e]indazoles. nih.gov This method, which involves the reaction of a halogenated indazole with potassium thiocyanate (B1210189), provides the desired products in high yields (up to 94%) and offers advantages over previous multi-step procedures. nih.gov For instance, chlorination of an indazole at the C-3 position with N-chlorosuccinimide (NCS), followed by reaction with potassium thiocyanate, efficiently yields the corresponding thiazolo[5,4-e]indazol-2-amine. nih.gov
Another significant synthetic strategy is the Davis-Beirut reaction, which enables the construction of thiazolo-, thiazino-, and thiazepino-fused 2H-indazoles. acs.orgescholarship.org This process typically involves the reaction of o-nitrobenzaldehydes with S-trityl-protected 1°-aminothioalkanes. acs.org The key steps include the formation of an N-(2-nitrobenzyl)(tritylthio)alkylamine, deprotection of the trityl group, and subsequent treatment with a base like aqueous potassium hydroxide (B78521) (KOH) in methanol (B129727) to induce the N-N bond-forming heterocyclization. acs.orgescholarship.org
The reactivity of the this compound scaffold has been leveraged to create a variety of derivatives. The 2-amino functionality serves as a versatile handle for further modifications. nih.gov For example, it can undergo nucleophilic acyl substitution with reagents like chloroacetyl chloride to produce acetamide (B32628) derivatives in very good yields (76–87%). nih.gov These acetamides are valuable building blocks themselves; they can be converted to azido (B1232118) derivatives, which then participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to append 1,2,3-triazole rings to the core structure. nih.gov Furthermore, nucleophilic substitution reactions have been used to attach other motifs, such as carbazole (B46965), to the scaffold. nih.gov
The thiazole (B1198619) portion of the fused system also exhibits characteristic reactivity. The thioether moiety can be oxidized using reagents like sodium tungstate (B81510) dihydrate with hydrogen peroxide to cleanly yield the corresponding sulfones. acs.org However, the fused ring system can be susceptible to ring-opening reactions when treated with strong nucleophiles such as alkoxides or thiolates for extended periods. nih.gov
| Reaction Type | Description | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| One-Pot Annulation | Synthesis of 2-aminothiazolo[5,4-e]indazoles from C3-halogenated indazoles. | NCS, Potassium thiocyanate | Up to 94% | nih.gov |
| Davis-Beirut Reaction | Construction of the thiazolo-2H-indazole core from o-nitrobenzaldehydes. | S-trityl-protected aminothioalkanes, KOH | Good | acs.orgescholarship.org |
| N-Acetylation | Functionalization of the 2-amino group. | Chloroacetyl chloride, THF | 76-87% | nih.gov |
| Click Chemistry (CuAAC) | Attachment of a 1,2,3-triazole ring via an azide (B81097) intermediate. | Sodium azide, CuSO₄, Sodium ascorbate | 80-87% (for cycloaddition step) | nih.gov |
| S-Oxidation | Conversion of the thioether in the thiazole ring to a sulfone. | Na₂WO₄·2H₂O, H₂O₂ | High | acs.org |
| Ring-Opening | Reaction of the fused system with strong nucleophiles. | Alkoxides, Thiolates | Variable | nih.gov |
Emerging Trends in Computational Chemistry for this compound Design
Computational chemistry has become an indispensable tool in guiding the design and synthesis of novel this compound derivatives. Molecular docking is a prominent technique used to predict the binding interactions of these molecules with biological targets, thereby rationalizing the design of compounds with enhanced activity. nih.gov Researchers have successfully used docking studies to evaluate the potential of virtual libraries of compounds with modifications at specific positions, such as the C-2 position of the thiazoloindazole core, before committing to their synthesis. nih.gov This "in silico" screening approach helps to prioritize the most promising candidates for synthesis and biological evaluation. nih.gov
| Computational Method | Application in this compound Research | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking | To predict binding modes and guide the design of new derivatives for specific biological targets. | Identification of promising virtual derivatives for synthesis; rationalization of structure-activity relationships. | nih.gov |
| Drug-Like Property Calculation | To assess pharmacokinetic parameters like LogP, Polar Surface Area (PSA), H-bond donors/acceptors. | Evaluation of the suitability of new compounds as potential drug candidates. | nih.gov |
| DFT Calculations | To understand reaction mechanisms and rationalize observed chemical reactivity. | Agreement with experimentally observed reaction pathways and pericyclic reactions of related intermediates. | figshare.com |
Unexplored Mechanistic Pathways and Novel Non-Therapeutic Applications of this compound
While synthetic routes are becoming well-established, certain mechanistic aspects of the reactions used to form 2H-thiazolo[5,4-e]indazoles remain areas of active investigation. The Davis-Beirut reaction, for example, proceeds through highly reactive nitroso intermediates generated in situ. escholarship.orgnih.gov Recent studies have provided direct evidence for competent oxygenated intermediates, specifically 2H-indazole N-oxides, in related reductive cyclizations. researchgate.net This finding challenges the long-held assumption that such reactions proceed exclusively through a nitrene intermediate and suggests that non-nitrene pathways are viable, opening new avenues for mechanistic exploration. researchgate.net
The reactivity of the fused heterocyclic system itself also presents mechanistic questions. For instance, when heated with potassium iodide, the 6-5-6-6 fused thiazolo-indazole system can undergo a rearrangement facilitated by the iodide nucleophile to form a 6-5-5-6 fused indazolone system. nih.gov The precise mechanism of this rearrangement is an area for further study.
The research on this compound has been predominantly focused on therapeutic applications. There are currently no well-documented non-therapeutic uses for this specific scaffold. However, the inherent properties of such fused aromatic heterocycles suggest potential in other fields. For example, related 1H-indazoles derived from different thiazolo-indazole isomers have been noted for their intense color, suggesting a potential application as dyes or pigments. figshare.com The chromophoric nature of the extended π-system in this compound and its derivatives could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as functional dyes for sensors.
Future Research Avenues for Expanding the Chemical Space of this compound and its Derivatives
The this compound core represents a versatile scaffold ripe for further exploration to expand its chemical space. A primary future direction lies in leveraging the known reactivity for extensive diversification. nih.gov The ability to perform late-stage functionalization on appropriately substituted derivatives opens the door to creating large libraries of novel compounds. nih.gov Techniques such as Sonagashira coupling or other palladium-catalyzed cross-coupling reactions could be applied to halogenated precursors to introduce a wide array of substituents. nih.govnih.govchim.it
Further exploration of the initial synthetic steps could also yield new building blocks. For example, a wider variety of substitutions on the starting indazole ring could be investigated to modulate the electronic properties of the final fused system. nih.govmdpi.com The synthesis of analogues with different fused ring sizes, such as the related thiazino- (6-membered) and thiazepino- (7-membered) fused 2H-indazoles, has been demonstrated and could be expanded upon to explore the impact of ring strain and conformation on the molecule's properties. acs.org
Future work could also focus on:
Developing stereoselective syntheses: For derivatives with chiral centers, developing methods to control the stereochemistry would be a significant advancement.
Investigating alternative annulation strategies: Exploring different cyclization conditions or novel reaction pathways to construct the thiazole ring onto the indazole core could lead to new isomers or more efficient syntheses.
Exploring post-synthesis modifications: Expanding the repertoire of reactions on the fused core beyond N-functionalization and S-oxidation could unlock new classes of derivatives with unique properties.
By pursuing these avenues, chemists can continue to build upon the foundational knowledge of this compound, paving the way for the discovery of new structures with novel functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
